RG 14893

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RG-14893 es un antagonista del receptor de leucotrieno B4 de alta afinidad, competitivo y de administración oral. Se utiliza principalmente en la investigación científica para estudiar la inhibición de los receptores de leucotrieno B4, que están involucrados en las respuestas inflamatorias .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

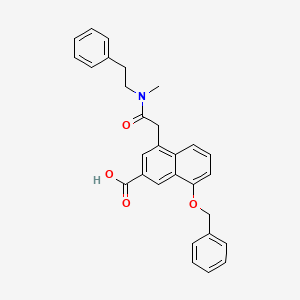

La síntesis de RG-14893 implica la sustitución de compuestos indólicos y naftílicos con una cadena lateral 2-[metil(2-feniletil)amino]-2-oxoetílico . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar las reacciones de sustitución.

Métodos de producción industrial

La producción industrial de RG-14893 se lleva a cabo en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso implica múltiples etapas de síntesis, purificación y control de calidad para producir el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones

RG-14893 sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las moieties indólicas y naftílicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran RG-14893 incluyen agentes oxidantes, agentes reductores y disolventes orgánicos. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar los resultados deseados .

Productos principales

Los principales productos formados a partir de las reacciones de RG-14893 incluyen varios derivados que conservan la estructura central del compuesto mientras exhiben grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Leukotriene B4 Receptor Antagonism

RG 14893 acts primarily as a leukotriene B4 receptor antagonist. Leukotrienes are lipid mediators involved in inflammatory responses, and their receptors are targets for therapeutic intervention in various inflammatory diseases.

- Mechanism of Action : By blocking the leukotriene B4 receptor, this compound can potentially reduce inflammation and associated symptoms in conditions such as asthma and rheumatoid arthritis .

- Clinical Relevance : The inhibition of leukotriene signaling pathways has been linked to improved outcomes in inflammatory diseases. For instance, studies have shown that leukotriene antagonists can decrease airway hyperresponsiveness in asthma patients .

Case Study: Inhibition of Hematopoietic Prostaglandin D Synthase

A patent describes this compound as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which is relevant in the treatment of Duchenne Muscular Dystrophy (DMD) and other disorders associated with excessive inflammation .

- Study Findings : In vitro studies demonstrated that this compound effectively inhibits H-PGDS activity, leading to decreased levels of prostaglandin D2, a mediator of inflammation. This suggests its potential utility in managing DMD symptoms by mitigating inflammatory processes .

The ongoing research into this compound highlights its potential beyond current applications. Future studies may explore:

- Combination Therapies : Investigating this compound in combination with other anti-inflammatory agents to enhance therapeutic efficacy.

- Expanded Indications : Assessing its role in other inflammatory conditions such as psoriasis or inflammatory bowel disease.

- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its effects on leukotriene signaling pathways.

Mecanismo De Acción

RG-14893 ejerce sus efectos al unirse competitivamente a los receptores de leucotrieno B4, inhibiendo así la unión del leucotrieno B4. Esta inhibición previene la activación de las vías de señalización descendentes involucradas en las respuestas inflamatorias . Los objetivos moleculares de RG-14893 incluyen los receptores de leucotrieno B4, que son receptores acoplados a proteína G involucrados en la mediación de señales inflamatorias .

Comparación Con Compuestos Similares

Compuestos similares

Montelukast: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.

Zafirlukast: Un antagonista del receptor de leucotrienos utilizado para controlar los síntomas del asma.

Pranlukast: Un antagonista del receptor de leucotrienos utilizado en el tratamiento del asma y la rinitis alérgica.

Singularidad

RG-14893 es único debido a su alta afinidad y unión competitiva a los receptores de leucotrieno B4. A diferencia de otros antagonistas del receptor de leucotrienos, RG-14893 está específicamente diseñado para fines de investigación y no se utiliza clínicamente .

Actividad Biológica

RG 14893 is a compound that has garnered attention in recent research due to its potential biological activity, particularly in relation to its role as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound primarily functions as an inhibitor of N-myristoyltransferases (NMTs), which are enzymes responsible for the myristoylation of proteins. Myristoylation is a crucial post-translational modification that affects protein localization and function. By inhibiting NMTs, this compound can alter the membrane association of various proteins, including ARF (ADP-ribosylation factor) proteins, which are involved in intracellular trafficking and signaling pathways .

Key Biological Activities:

- Inhibition of Protein Myristoylation : this compound effectively inhibits the myristoylation process, leading to changes in the behavior of target proteins.

- Impact on Cell Signaling : By altering protein localization, this compound can modulate signaling pathways critical for cell growth and differentiation.

Efficacy Studies

Research has demonstrated the efficacy of this compound in various biological contexts. Below is a summary table highlighting key findings from studies assessing its biological activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Therapy : A study investigated the effects of this compound on human cancer cell lines, revealing that treatment led to a dose-dependent reduction in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a promising candidate for cancer therapy by targeting myristoylated proteins essential for tumor growth .

- Malaria Treatment : In another study focused on malaria, this compound was tested against Plasmodium falciparum. The results indicated a significant decrease in parasite load within infected erythrocytes, suggesting that NMT inhibition could be a viable strategy for malaria treatment .

- Viral Infections : Research into this compound's antiviral properties showed that it could inhibit viral replication in vitro by interfering with the myristoylation of viral proteins essential for their function. This positions this compound as a potential therapeutic agent against certain viral infections .

Propiedades

Número CAS |

141835-49-6 |

|---|---|

Fórmula molecular |

C29H27NO4 |

Peso molecular |

453.5 g/mol |

Nombre IUPAC |

4-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-8-phenylmethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C29H27NO4/c1-30(16-15-21-9-4-2-5-10-21)28(31)19-23-17-24(29(32)33)18-26-25(23)13-8-14-27(26)34-20-22-11-6-3-7-12-22/h2-14,17-18H,15-16,19-20H2,1H3,(H,32,33) |

Clave InChI |

VPJQGXIZXVPFOC-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4 |

SMILES canónico |

CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4 |

Apariencia |

Solid powder |

Key on ui other cas no. |

141835-49-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid RG 14893 RG-14893 RG14893 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.